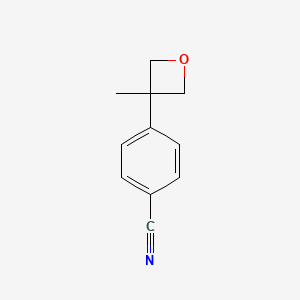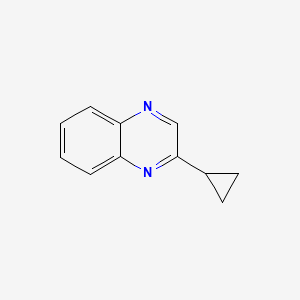
(S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate is a chiral compound featuring a pyrrolidine ring substituted with a methoxy group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Esterification: The final step involves esterification, where the carboxylic acid derivative of the pyrrolidine ring is reacted with methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-methyl 2-(3-methoxypyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, leading to distinct biological effects. The methoxy group and ester functionality play crucial roles in its reactivity and interaction with biological systems .
Comparison with Similar Compounds
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Shares the pyrrolidine ring structure but differs in the substitution pattern.
Uniqueness: (S)-Methyl 2-(3-methoxypyrrolidin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and functional groups make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-[(3S)-3-methoxypyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C8H15NO3/c1-11-7-3-4-9(5-7)6-8(10)12-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
IZPDPSNXRGXNKQ-ZETCQYMHSA-N |
Isomeric SMILES |
CO[C@H]1CCN(C1)CC(=O)OC |
Canonical SMILES |
COC1CCN(C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)

![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)



![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)

![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)



![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)

